molecular formula C18H19N3OS B11444997 N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}thiophene-2-carboxamide

N-{3-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]propyl}thiophene-2-carboxamide

Cat. No.: B11444997
M. Wt: 325.4 g/mol
InChI Key: ZAIMGSHBIDTWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic synthesisThe final step involves the coupling of the benzodiazole intermediate with thiophene-2-carboxamide under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole moiety can bind to various receptors, while the thiophene group may interact with different enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • 2-(1-Methylethenyl)aniline
  • 4-Amino-2-methylbutan-2-ol

Uniqueness

N-{3-[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}THIOPHENE-2-CARBOXAMIDE is unique due to its combination of benzodiazole and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H19N3OS/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h2-4,6-9,13H,1,5,10-12H2,(H,19,22)

InChI Key

ZAIMGSHBIDTWMH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.